1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-
CAS No.:
Cat. No.: VC17608877
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 8-(aminomethyl)-1-azaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C10H18N2O/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10/h8H,1-7,11H2,(H,12,13) |
| Standard InChI Key | QCYIGDHZNNHBST-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1CN)CCC(=O)N2 |
Introduction
Structural Characteristics and Physicochemical Properties
The core structure of 1-azaspiro[4.5]decan-2-one, 8-(aminomethyl)- consists of a six-membered cyclohexane ring fused to a five-membered lactam ring via a shared nitrogen atom (spiro[4.5]decan framework). The 8-(aminomethyl) substituent introduces a primary amine group attached to a methyl branch at the eighth position of the spiro system . Key physicochemical properties include:
The hydrochloride salt form (C₁₀H₁₉ClN₂O) is commonly employed to enhance solubility and stability, with a molecular weight of 218.72 g/mol. X-ray crystallography of analogous spiro compounds confirms a boat-chair conformation for the cyclohexane ring and planar lactam moiety, which influences stereoelectronic interactions .
Synthesis and Structural Optimization
Key Synthetic Routes
Synthesis typically involves multi-step strategies to construct the spirocyclic core and introduce the aminomethyl group. A representative pathway includes:
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Cyclization: Aldehyde-amine condensation forms the lactam ring. For example, reacting γ-aminobutyric acid derivatives with cyclohexanone under acidic conditions yields the spiro intermediate.
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Functionalization: Reductive amination or nucleophilic substitution introduces the aminomethyl group. In one protocol, the spiro lactam is treated with formaldehyde and ammonium chloride in the presence of sodium cyanoborohydride to install the -CH₂NH₂ moiety .
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Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, improving crystallinity.
Stereochemical Considerations
The (5S,8S) stereoisomer (meso form) is predominant in reported syntheses due to thermodynamic stability. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity, though racemic mixtures are common in early-stage explorations .
Biological Activity and Mechanism of Action
Neuropharmacological Targets
The compound’s spirocyclic architecture and amine functionality enable interactions with central nervous system (CNS) receptors:
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Serotonin (5-HT) Receptors: Structural similarity to tryptamine derivatives suggests partial agonism at 5-HT₁A and 5-HT₂C subtypes, implicated in anxiety and depression .
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Dopamine Transporters: Molecular docking studies predict binding to the dopamine reuptake protein (DAT), potentially modulating reward pathways.
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σ-1 Receptors: The lipophilic spiro system may engage σ-1 chaperones, influencing neuroprotection and synaptic plasticity .
Preclinical Findings
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In Vitro
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In Vivo
Comparative Analysis with Structural Analogs
The aminomethyl group in 8-(aminomethyl)-1-azaspiro[4.5]decan-2-one enhances membrane permeability (LogP = 1.56 vs. 0.89 for des-methyl analog) , critical for blood-brain barrier penetration.
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